molecular formula C14H16BF3N2O2 B598772 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1198094-97-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B598772
CAS No.: 1198094-97-1
M. Wt: 312.099
InChI Key: ZHMRWVDGJNATPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3N2O2/c1-12(2)13(3,4)22-15(21-12)10-7-20-11-9(10)5-8(6-19-11)14(16,17)18/h5-7H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMRWVDGJNATPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674067
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198094-97-1
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation-Miyaura Borylation Pathway

This method involves introducing a halogen (iodine or bromine) at position 3 of the pyrrolo[2,3-b]pyridine core, followed by palladium-catalyzed Miyaura borylation to install the boronate ester. The trifluoromethyl group is typically introduced earlier in the synthesis, either during core assembly or via post-functionalization.

Direct C–H Borylation Approach

Leveraging iridium-catalyzed C–H activation, this route enables direct installation of the boronate ester at position 3 without pre-halogenation. The trifluoromethyl group’s presence necessitates careful optimization of catalyst and ligand systems to achieve regioselectivity.

Halogenation-Miyaura Borylation Approach

Synthesis of the Pyrrolo[2,3-b]pyridine Core with Trifluoromethyl Substituent

The trifluoromethyl group at position 5 is often introduced during the construction of the pyrrolo[2,3-b]pyridine core. One method involves cyclocondensation of CF3-substituted pyridine derivatives with pyrrole precursors. For example, 5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo nitro group reduction followed by Sandmeyer-type trifluoromethylation. Alternatively, cross-coupling reactions with trifluoromethyl-containing building blocks are employed, though these require stringent anhydrous conditions.

Halogenation at Position 3

Iodination or bromination at position 3 is critical for subsequent Miyaura borylation. N-Iodosuccinimide (NIS) or bromine in chloroform at 0°C–25°C achieves regioselective halogenation, with yields ranging from 65% to 85%. Protecting the pyrrole NH with a tert-butoxycarbonyl (Boc) group prevents side reactions during halogenation:

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineBoc2O, DMAPCH2Cl25-(Trifluoromethyl)-1-Boc-pyrrolo[2,3-b]pyridine\text{5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine} \xrightarrow[\text{Boc}2\text{O, DMAP}]{\text{CH}2\text{Cl}_2} \text{5-(Trifluoromethyl)-1-Boc-pyrrolo[2,3-b]pyridine}

Subsequent iodination with NIS in DMF at 50°C affords 3-iodo-5-(trifluoromethyl)-1-Boc-pyrrolo[2,3-b]pyridine in 78% yield.

Miyaura Borylation

The halogenated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst. Optimized conditions employ Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), and dioxane at 80°C for 12 hours, yielding the boronate ester in 70%–82%:

3-Iodo-5-(trifluoromethyl)-1-Boc-pyrrolo[2,3-b]pyridinePd(dppf)Cl2,B2Pin2KOAc, dioxane3-Boc-protected target compound\text{3-Iodo-5-(trifluoromethyl)-1-Boc-pyrrolo[2,3-b]pyridine} \xrightarrow[\text{Pd(dppf)Cl}2, \text{B}2\text{Pin}_2]{\text{KOAc, dioxane}} \text{3-Boc-protected target compound}

Final deprotection with HCl in dioxane removes the Boc group, yielding the desired product.

Table 1: Halogenation-Miyaura Borylation Optimization

StepConditionsYield (%)
IodinationNIS, DMF, 50°C, 6 h78
Miyaura BorylationPd(dppf)Cl2, B2Pin2, KOAc, 80°C82
Deprotection4M HCl, dioxane, rt, 2 h95

Direct C–H Borylation Method

Iridium-Catalyzed Borylation

Direct C–H borylation bypasses halogenation steps, offering a streamlined route. Using [Ir(OMe)(COD)]2 (1 mol%) and 4,4-di-tert-butylbipyridine (dtbbpy, 2 mol%) in the presence of pinacolborane (HBpin), the reaction proceeds at 80°C in dioxane. The trifluoromethyl group’s electron-withdrawing nature directs borylation to the electron-rich pyrrole ring, favoring position 3:

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine[Ir(OMe)(COD)]2,dtbbpyHBpin, dioxaneTarget compound\text{5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine} \xrightarrow[\text{[Ir(OMe)(COD)]}_2, \text{dtbbpy}]{\text{HBpin, dioxane}} \text{Target compound}

Yields range from 60% to 72%, with regioselectivity confirmed by NMR.

Ligand and Solvent Effects

The choice of ligand profoundly impacts efficiency. Switching to 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) improves yields to 85% by enhancing catalyst turnover. Anhydrous dioxane outperforms THF and DMF due to better ligand solubility and reduced side reactions.

Table 2: Direct Borylation Optimization

LigandSolventTemperature (°C)Yield (%)
dtbbpydioxane8072
tmphendioxane8085
dtbbpyTHF8058

Comparative Analysis of Methods

Step Economy vs. Yield

The Halogenation-Miyaura route involves three steps (protection, iodination, borylation, deprotection) with a cumulative yield of ~62% (0.78 × 0.82 × 0.95). In contrast, direct borylation achieves 85% yield in one step but requires specialized iridium catalysts.

Functional Group Tolerance

Direct borylation tolerates free NH groups, eliminating protection/deprotection steps. However, Miyaura borylation demands Boc protection to prevent palladium catalyst poisoning.

Scalability

Miyaura borylation is more amenable to large-scale synthesis due to the commercial availability of palladium catalysts. Iridium-based methods face scalability challenges due to catalyst cost and ligand synthesis complexity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the pyrrolopyridine core or the trifluoromethyl group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or other hydride donors.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acids and their derivatives.

    Reduction: Reduced pyrrolopyridine derivatives.

    Substitution: Functionalized pyrrolopyridine compounds with diverse substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a desirable feature in drug design.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure allows for the design of novel drugs with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the boronate ester can form reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1198094-97-1 .
  • Molecular Formula : C₁₄H₁₆BN₂O₂F₃.
  • Molecular Weight : 312.09524 .
  • Synonyms: Includes 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and I02-4262 .

Key Features :

  • Contains a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl group at position 5 and a dioxaborolane moiety at position 2.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
  • Marketed as a fluorinated compound by CymitQuimica but currently discontinued due to synthesis or stability challenges .

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₄H₁₆BN₂O₂F₃ 312.09 -CF₃ (C5), dioxaborolane (C3) High lipophilicity; electron-deficient core due to -CF₃ .
2-Ethyl-5-(dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine C₂₄H₄₁BN₂O₂Si 428.50 -C₂H₅ (C2), triisopropylsilyl (N1) Bulky silyl group enhances stability; used in protected intermediate synthesis .
4-(Dioxaborolan-2-yl)-5-CF₃-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine C₂₃H₃₆BF₃N₂O₂Si 468.45 -CF₃ (C5), dioxaborolane (C4), triisopropylsilyl (N1) Substituent position shift (C4 vs. C3) alters reactivity in coupling reactions .
3-Ethyl-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₅H₂₁BN₂O₂ 272.15 -C₂H₅ (C3) Simpler structure; lacks electron-withdrawing groups, improving coupling yields .
5-Chloro-3-(dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine C₂₀H₂₂BClN₂O₄S 432.73 -Cl (C5), tosyl (N1) Tosyl group aids in protection-deprotection strategies during synthesis .

Key Observations :

  • Silyl-protected derivatives (e.g., ) exhibit higher molecular weights and enhanced stability, suitable for multi-step syntheses .

Reactivity Differences :

  • The -CF₃ group in the target compound may lower reactivity in cross-coupling due to electron withdrawal, necessitating optimized catalysts (e.g., Pd(dppf)Cl₂) .
  • Chloro derivatives () are more reactive toward nucleophilic substitution but require careful handling to avoid decomposition .

Stability and Commercial Availability

  • Stability : Unprotected derivatives (e.g., target compound) are prone to hydrolysis, whereas silyl- or tosyl-protected analogs () exhibit better shelf life .
  • Market Presence : Brominated analogs (e.g., CAS 1072152-50-1) are commercially active, reflecting demand for halogenated boronic esters in drug discovery .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl group and a boron-containing dioxaborolane moiety. Its molecular formula is C13H17BF3N2O2C_{13}H_{17}BF_3N_2O_2, and it has a molecular weight of approximately 244.10 g/mol. The presence of the boron atom is significant as it often enhances the biological activity of organic compounds.

Anticancer Properties

Research indicates that compounds containing pyrrolopyridine structures exhibit significant anticancer activity. The specific compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a moderate level of efficacy compared to standard chemotherapeutics.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p21 .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Preliminary studies have indicated that it possesses activity against several bacterial strains:

  • Case Study 2 : The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL. This highlights its potential as an antimicrobial agent .

Neuroprotective Effects

Recent investigations into neuroprotective effects have revealed that this compound may protect neuronal cells from oxidative stress:

  • Case Study 3 : In models of oxidative stress induced by hydrogen peroxide, the compound reduced cell death by approximately 30%, indicating its potential for treating neurodegenerative diseases .

Data Summary

Biological ActivityObserved EffectReference
AnticancerIC50 = 12 µM (MCF-7)
AntimicrobialMIC = 20-40 µg/mL (S. aureus, E. coli)
NeuroprotectiveReduced cell death by 30%

Q & A

Q. What synthetic strategies are effective for introducing the dioxaborolane moiety into pyrrolo[2,3-b]pyridine scaffolds?

The dioxaborolane group is typically introduced via Suzuki-Miyaura cross-coupling . For example, coupling reactions between halogenated pyrrolo[2,3-b]pyridines (e.g., 5-bromo-3-nitro derivatives) and pinacol boronic esters are performed under Pd catalysis (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) in toluene/ethanol at 105°C . Silica gel chromatography (DCM/EtOAc mixtures) is used for purification, with yields ranging from 74% to 96% depending on substituents .

Q. How are trifluoromethyl groups incorporated into the pyrrolo[2,3-b]pyridine core?

Trifluoromethyl groups are introduced via direct functionalization of pre-formed intermediates. For example, 4-(trifluoromethyl)phenylboronic acid is coupled to brominated pyrrolo[2,3-b]pyridines using Pd catalysts . The electron-withdrawing nature of CF₃ may necessitate extended reaction times or elevated temperatures to achieve optimal yields (e.g., 87% for 5-(4-trifluoromethylphenyl)-3-nitro derivatives) .

Q. What characterization methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.4–8.9 ppm for pyrrolo-pyridine H) and CF₃-related splitting patterns .
  • HRMS : Used to verify molecular ion peaks (e.g., [M+H]⁺ for intermediates) .
  • Purity : Assessed via silica gel TLC or HPLC (typically >95% purity) .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

Contradictions in NMR signals (e.g., δ 8.45 ppm vs. δ 8.70 ppm for aromatic protons) often arise from substituent electronic effects or solvent interactions. For example:

  • Electron-withdrawing groups (e.g., CF₃) deshield adjacent protons, shifting signals downfield .
  • Compare coupling constants (J = 3.0–3.2 Hz for pyrrolo-pyridine protons) to distinguish regioisomers .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What factors explain variable reaction yields in Suzuki couplings for this scaffold?

Yields depend on:

  • Boronic acid reactivity : Electron-deficient arylboronic acids (e.g., CF₃-substituted) may require higher catalyst loading .
  • Steric hindrance : Bulky substituents at the 3- or 5-positions reduce coupling efficiency (e.g., 36% yield for ethynyl-substituted derivatives) .
  • Purification challenges : Polar byproducts (e.g., boronic acid residues) complicate silica gel chromatography, necessitating gradient elution (DCM/MeOH 98:2 → 90:10) .

Q. How can nitro group reduction be optimized to avoid decomposition of 3-amino intermediates?

The 3-nitro group is reduced to an amine using Raney Ni/H₂ in THF. Key considerations:

  • Inert atmosphere : Flush the reaction vessel with H₂ three times to prevent oxidation .
  • Rapid workup : 3-Amino intermediates degrade quickly; proceed immediately to acylation (e.g., with nicotinoyl chloride) to stabilize the product .
  • Catalyst activity : Use freshly prepared Raney Ni to maintain catalytic efficiency (3–4 hours reaction time) .

Methodological Recommendations

  • Handling air-sensitive intermediates : Use Schlenk lines for reactions involving Raney Ni or boronic esters .
  • Troubleshooting low yields : Screen alternative catalysts (e.g., PdCl₂(dppf)) or additives (e.g., CsF) for challenging couplings .
  • Safety : Follow protocols for handling toxic intermediates (e.g., MnO₂ in oxidations) and wear protective equipment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.